N-cyclohexyl-2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide
Overview
Description
N-cyclohexyl-2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide is a useful research compound. Its molecular formula is C22H32N4O2S and its molecular weight is 416.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.22459745 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antifibrinolytic and Therapeutic Applications
Compounds with complex structures similar to the one specified may exhibit significant biological activities, such as antifibrinolytic properties. For example, amino methyl cyclohexane carboxylic acid (AMCA), an antifibrinolytically active isomer, has shown potential in clinical settings to stop bleeding caused by general or local fibrinolysis, indicating its therapeutic value in managing bleeding disorders (Andersson et al., 2009).
Neurotoxicity and Occupational Health
The study of cyclohexanone and related compounds in occupational settings reveals concerns about neurotoxicity, emphasizing the importance of understanding the health impacts of chemical exposure. Research into the neurotoxic effects of acetone, methyl ethyl ketone (MEK), and cyclohexanone on workers highlights the need for stringent environmental standards to mitigate health risks (Mitran et al., 1997).
Radioligand Applications in Medical Imaging
Compounds with structural affinities to the specified molecule may also find applications in medical imaging, as illustrated by the use of WAY-100635 and its derivatives in positron emission tomography (PET) studies for brain research, demonstrating the versatility of such compounds in biomedical research (Osman et al., 1996).
Metabolic and Genetic Studies
The metabolic pathways and genetic implications of similar compounds, as seen in the study of hawkinsin and related metabolites, provide valuable insights into biochemical processes and genetic disorders, highlighting the significance of such compounds in genetic and metabolic research (Niederwieser et al., 1978).
Properties
IUPAC Name |
N-cyclohexyl-2-[[4-ethyl-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O2S/c1-4-26-20(14-28-19-12-10-17(11-13-19)16(2)3)24-25-22(26)29-15-21(27)23-18-8-6-5-7-9-18/h10-13,16,18H,4-9,14-15H2,1-3H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSUXXAMYBIAHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2CCCCC2)COC3=CC=C(C=C3)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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